2,4-Dichloro-1-(1-chloroethyl)benzene
Overview
Description
2,4-Dichloro-1-(1-chloroethyl)benzene is a halogenated aromatic compound with the molecular formula C8H7Cl3 and a molecular weight of 209.5 g/mol . This compound is characterized by the presence of two chlorine atoms on the benzene ring and an additional chlorine atom on the ethyl group attached to the benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(1-chloroethyl)benzene typically involves the chlorination of 2,4-dichlorotoluene. The reaction is carried out in the presence of a chlorinating agent such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the ethyl group .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of catalysts and optimized temperature and pressure conditions to achieve efficient chlorination .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding ethylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Hydroxyethylbenzene or aminoethylbenzene derivatives.
Oxidation: Dichlorobenzoic acids or dichloroketones.
Reduction: Ethylbenzene derivatives.
Scientific Research Applications
2,4-Dichloro-1-(1-chloroethyl)benzene is utilized in various scientific research fields due to its reactivity and structural properties:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(1-chloroethyl)benzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing chlorine atoms. These interactions facilitate various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution. The compound’s reactivity is influenced by the electron density on the benzene ring and the steric effects of the chlorine atoms .
Comparison with Similar Compounds
2,4-Dichlorotoluene: Similar structure but lacks the additional chlorine atom on the ethyl group.
1,2-Dichloroethylbenzene: Similar structure but with chlorine atoms in different positions on the benzene ring.
2,4-Dichloro-1-(1,2-dichloroethyl)benzene: Contains an additional chlorine atom on the ethyl group compared to 2,4-Dichloro-1-(1-chloroethyl)benzene.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2,4-dichloro-1-(1-chloroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSUAIALLMIQGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612774 | |
Record name | 2,4-Dichloro-1-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60907-89-3 | |
Record name | 2,4-Dichloro-1-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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